molecular formula C2H4N4S B094436 3-Amino-5-mercapto-1,2,4-triazole CAS No. 16691-43-3

3-Amino-5-mercapto-1,2,4-triazole

Cat. No.: B094436
CAS No.: 16691-43-3
M. Wt: 116.15 g/mol
InChI Key: WZUUZPAYWFIBDF-UHFFFAOYSA-N
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Description

3-Amino-5-mercapto-1,2,4-triazole is a heterocyclic compound containing a thiol group and an amino group. It is recognized for its strong adsorption ability on metal surfaces, making it an effective corrosion inhibitor for metals such as copper and aluminium . This compound has garnered significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

3-Amino-5-mercapto-1,2,4-triazole (AMT) is primarily targeted at metal surfaces, particularly aluminium alloys . It has been recognized as a good corrosion inhibitor for copper and copper alloys due to its strong adsorption ability on metal surfaces .

Mode of Action

The compound interacts with its target through a process of adsorption. The AMT concentration significantly influences the corrosion inhibition performance . When the AMT concentration is optimal (1.5 g/L), the corrosion current density is the lowest, and the resistance of the adsorption film is the largest, illustrating the highest corrosion inhibition efficiency .

Biochemical Pathways

The efficient adsorption of corrosion inhibitors like AMT significantly enhances the corrosion inhibition performance .

Pharmacokinetics

It’s known that the compound is soluble in hot water , which could potentially influence its bioavailability.

Result of Action

The primary result of AMT’s action is the inhibition of corrosion on metal surfaces. The compound forms an adsorption film on the metal surface, reducing the corrosion current density and enhancing the resistance of the film . This results in a significant decrease in corrosion, with inhibition efficiencies reaching up to 90% .

Action Environment

The action of AMT is influenced by environmental factors such as the presence of a saline solution . The compound’s corrosion inhibition effect on aluminium alloy was investigated in a 3.5 wt.% NaCl solution . The compound’s performance can also be influenced by pH variation .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-mercapto-1,2,4-triazole undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its ability to form complexes with metals through its thiol and amino groups .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide can be used to oxidize the thiol group to a sulfonic acid.

    Reduction: Reducing agents like sodium borohydride can reduce the compound to its corresponding amine.

    Substitution: Halogenated compounds can react with this compound to form substituted derivatives.

Major Products: The major products formed from these reactions include various substituted triazoles and metal complexes, which have applications in catalysis and material science .

Comparison with Similar Compounds

Uniqueness: 3-Amino-5-mercapto-1,2,4-triazole is unique due to its dual functional groups (thiol and amino), which provide strong adsorption properties and versatility in forming metal complexes. This makes it particularly effective as a corrosion inhibitor and in various industrial applications .

Properties

IUPAC Name

5-amino-1,2-dihydro-1,2,4-triazole-3-thione
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InChI

InChI=1S/C2H4N4S/c3-1-4-2(7)6-5-1/h(H4,3,4,5,6,7)
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InChI Key

WZUUZPAYWFIBDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=S)NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4S
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7044849
Record name 3-Amino-1,2,4-triazole-5-thiol
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Molecular Weight

116.15 g/mol
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Physical Description

Dry Powder, Off-white solid with odor of "stench"; [MSDSonline]
Record name 3H-1,2,4-Triazole-3-thione, 5-amino-1,2-dihydro-
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CAS No.

16691-43-3
Record name 3-Amino-5-mercapto-1,2,4-triazole
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Record name 5-Amino-1,2-dihydro-3H-1,2,4-triazole-3-thione
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Record name Iminothiourazole
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Record name 3-Amino-1,2,4-triazole-5-thiol
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Record name 5-AMINO-1,2-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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